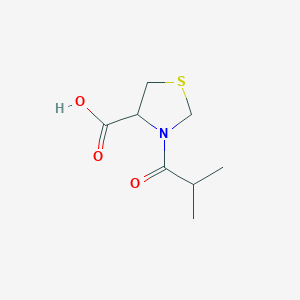

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H13NO3S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

3-(2-methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C8H13NO3S/c1-5(2)7(10)9-4-13-3-6(9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

YYXVWLDUSNATDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N1CSCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.

Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.

Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the thiazolidine ring and carboxylic acid group allows for specific interactions with active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds, emphasizing substituent effects, biological activities, and research findings.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Nitro Groups : 2-(4-Nitrophenyl) substitution significantly enhances antimicrobial activity, likely due to electron-withdrawing effects increasing membrane permeability .

- Halogen Substituents : Chlorophenyl derivatives show moderate activity, suggesting halogens contribute to target binding but are less effective than nitro groups .

- Boronic Acid Moieties : The boronic acid derivative selectively inhibits class C β-lactamases, attributed to its unique interaction with the enzyme’s active site .

Synthetic Pathways: Most thiazolidine-4-carboxylic acids are synthesized via cysteine-aldehyde condensation, followed by cyclization . For example, 3-(2-methylpropanoyl) derivatives likely form via reaction with isobutyraldehyde.

Prodrug Applications :

- Unsubstituted TCA and its derivatives (e.g., sodium salts) are used as cysteine prodrugs in food and pharmaceuticals due to controlled release properties .

Comparative Data Table: Antimicrobial Activity of Selected Derivatives

Biological Activity

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound with significant biological activities, particularly noted for its antihypertensive effects and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a carboxylic acid functional group at the fourth position and a 2-methylpropanoyl side chain at the third position. Its molecular formula is C_9H_15NO_2S, with a molecular weight of approximately 189.26 g/mol. The presence of thiol and carboxylic acid groups facilitates various interactions with biological systems, making it an interesting subject in medicinal chemistry .

Antihypertensive Effects

One of the most notable biological activities of this compound is its ability to inhibit angiotensin I-converting enzyme (ACE). This inhibition leads to a decrease in blood pressure, making it a potential therapeutic agent for hypertension. Research has shown that this compound exhibits rapid onset of action after oral administration due to its high lipophilicity .

Antiproliferative Properties

In addition to its antihypertensive effects, this compound has demonstrated antiproliferative activity against various cancer cell lines. Studies have indicated that derivatives of thiazolidine-4-carboxylic acids can inhibit the growth of melanoma and prostate cancer cells. For example, specific structural modifications have led to enhanced selectivity and potency against these cancer types .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps that can be tailored based on desired yields and purity levels. The SAR studies indicate that modifications to the thiazolidine ring or the side chain can significantly impact the biological activity of the resulting compounds .

Toxicity Studies

Toxicity assessments have shown that this compound exhibits lower toxicity compared to other similar compounds. In studies involving animal models, it was observed that this compound did not enhance carrageenan-induced edema or bradykinin-induced nociception, suggesting a favorable safety profile .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic acid | Basic thiazolidine structure | Precursor in amino acid metabolism |

| (4R)-3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | Substituted at position 3 | Enhanced lipophilicity for drug formulation |

| (S)-3-(2-((R)-2-Mercaptopropanamido)acetyl)thiazolidine-4-carboxylic acid | Contains mercapto group | Increased reactivity towards electrophiles |

The uniqueness of this compound lies in its specific side chain and targeted biological activities that distinguish it from other thiazolidines. Its antihypertensive effects and potential roles in metabolic processes make it particularly interesting for further research and application development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.